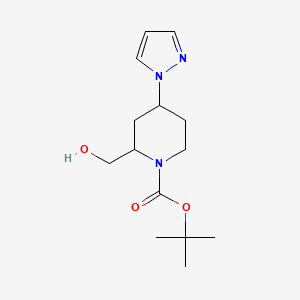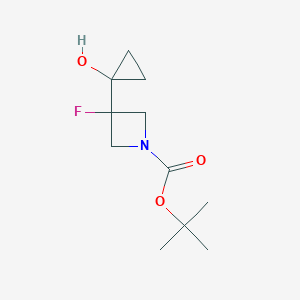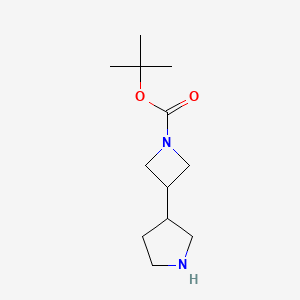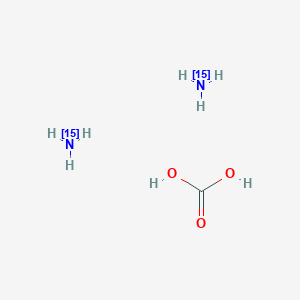![molecular formula C11H11F3O3 B1528171 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid CAS No. 1260795-43-4](/img/structure/B1528171.png)
2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid
Overview
Description
“2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid” is a chemical compound with the molecular formula C11H11F3O3 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid” consists of a propanoic acid group attached to a trifluoromethoxy phenyl group at the second carbon .Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.2 .Scientific Research Applications
Oxidation of Secondary Alcohols
The oxidation of secondary alcohols using potassium tetraoxoferrate(VI) under basic conditions has been studied, with products including ketones formed in almost quantitative yields. This research could provide insight into the chemical reactions involving compounds like 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid, although the compound itself was not directly studied (Norcross et al., 1997).
Chromatographic Separation
A reverse-phase HPLC method has been developed for the separation of stereo isomers of a compound structurally related to 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid, which highlights the importance of chromatographic techniques in researching such compounds (Davadra et al., 2011).
Renewable Building Blocks for Polymer Synthesis
Phloretic acid, a phenolic compound, has been used as a renewable building block for benzoxazine ring formation, providing an alternative to phenol for introducing phenolic functionalities. This research suggests potential uses for compounds with similar phenolic structures in the development of bio-based materials (Trejo-Machin et al., 2017).
Oxidation of Alcohols into Carbonyl Compounds
The use of methyl(trifluoromethyl)dioxirane for the oxidation of secondary alcohols to corresponding ketones under mild conditions demonstrates the potential for specific oxidative transformations in synthetic chemistry, which may be applicable to the manipulation of 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid (Mello et al., 1991).
Environmental and Agricultural Research
Research on the effects of certain phenoxyl propanoates on plants suggests that the structural analogs of 2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid could be studied for their potential herbicidal activities or plant growth modulation capabilities (Shimabukuro et al., 1978).
Safety and Hazards
properties
IUPAC Name |
2-methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-10(2,9(15)16)7-3-5-8(6-4-7)17-11(12,13)14/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPARMLTSFOAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl [2,3'-bipiperidine]-1'-carboxylate](/img/structure/B1528088.png)
![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1528091.png)
![trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester](/img/structure/B1528093.png)

![8-Boc-2-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B1528095.png)
![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1528097.png)
![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1528099.png)

![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-](/img/structure/B1528102.png)
![Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1528103.png)

![tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1528106.png)

